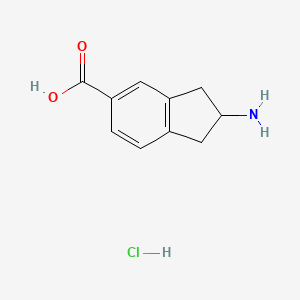![molecular formula C9H15Cl2N3O2 B6283602 rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride CAS No. 2137719-25-4](/img/new.no-structure.jpg)
rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride is an intriguing chemical compound with significant potential in various scientific fields. This compound features a fused heterocyclic ring system, combining elements of oxadiazole and pyrrolidine, which are known for their versatility in medicinal and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride typically begins with the construction of the core heterocyclic system. Key synthetic steps may include:
Cyclization Reactions: : Utilizing appropriate precursors that contain both furan and pyrrolidine motifs.
Formation of Oxadiazole Ring: : Often achieved through cyclization of hydrazides with carbonyl compounds under acidic or basic conditions.
Dihydrochloride Formation: : Conversion to the dihydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial-scale production may employ continuous flow chemistry or batch processing to ensure the consistency and purity of the compound. Optimization of reaction conditions, such as temperature, pH, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to various oxidized derivatives.
Reduction: : Reduction reactions can occur at the nitrogen and oxygen centers, often producing more stable reduced forms.
Substitution: : Various nucleophilic and electrophilic substitution reactions are possible, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids
Reducing Agents: : Sodium borohydride, hydrogen gas with a catalyst
Substitution Reagents: : Alkyl halides, acyl chlorides, ammonia, and amines
Major Products Formed
Oxidized Derivatives: : Products where the oxadiazole or pyrrolidine rings are modified.
Reduced Compounds: : Derivatives with hydrogenation at specific sites.
Substituted Compounds:
Scientific Research Applications
Chemistry
The unique structure of rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride makes it a valuable scaffold for designing novel molecules in medicinal chemistry.
Biology
In biological contexts, the compound is investigated for its potential as a molecular probe or intermediate in the synthesis of biologically active molecules.
Medicine
The compound exhibits promising pharmacological properties, making it a candidate for drug development, particularly in targeting specific pathways associated with various diseases.
Industry
In industrial applications, this compound can serve as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to alterations in biochemical pathways, ultimately affecting cellular functions. Detailed studies may reveal interactions with key proteins or nucleic acids, helping to elucidate its precise biological activities.
Comparison with Similar Compounds
Compared to other compounds with similar structures, rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride stands out due to its unique fused ring system and specific substitution pattern. Similar compounds include:
2-[(3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazole
5-Methyl-1,3,4-oxadiazole derivatives
The uniqueness of this compound lies in its potential to interact with specific biological targets and its versatility in synthetic applications.
Properties
CAS No. |
2137719-25-4 |
|---|---|
Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.1 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



